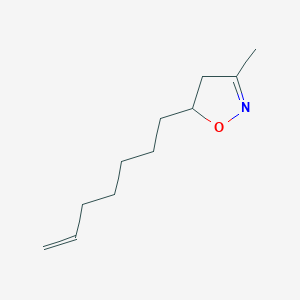![molecular formula C13H16N2O B12908473 3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 88491-58-1](/img/structure/B12908473.png)
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This compound is known for its versatile biological activities and has garnered interest in various fields such as pharmaceuticals, agrochemicals, and material sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent, along with primary amines . The reaction conditions are usually mild, and the process can be executed on a gram scale with high yields .
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-free chalcogenation reactions. These methods are operationally simple and proceed under mild reaction conditions, highlighting broad functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or introduce hydrogen into the molecule.
Substitution: Common reagents for substitution reactions include aryl sulfonyl chlorides and sulfonyl hydrazides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like aryl sulfonyl chlorides and sulfonyl hydrazides are used under mild conditions.
Major Products
The major products formed from these reactions include various derivatives with functional groups such as sulfenyl and selenyl groups .
Applications De Recherche Scientifique
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as a CXCR3 antagonist, inhibiting the CXCR3 receptor and thereby modulating immune responses . Additionally, it inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
3-Ethyl-2,6,9-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of ethyl and trimethyl groups, which contribute to its distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its broad range of applications in different fields further highlight its uniqueness.
Propriétés
Numéro CAS |
88491-58-1 |
|---|---|
Formule moléculaire |
C13H16N2O |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
3-ethyl-2,6,9-trimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H16N2O/c1-5-11-10(4)14-12-8(2)6-7-9(3)15(12)13(11)16/h6-7H,5H2,1-4H3 |
Clé InChI |
HVFFRYIGIYQONV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C2C(=CC=C(N2C1=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)


![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)


![3-[6-(2-Fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanenitrile](/img/structure/B12908427.png)
![5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12908434.png)




![3-chloro-4-(6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N,N-dimethylaniline](/img/structure/B12908459.png)
